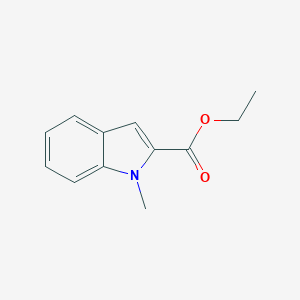

ethyl 1-methyl-1H-indole-2-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLPWADCHCBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205113 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56559-60-5, 18450-24-3 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18450-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-Methyl-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of ethyl 1-methyl-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. This document delves into the compound's structural characteristics, physical properties, and spectroscopic signature. Furthermore, it presents a detailed, field-proven protocol for its synthesis via N-methylation of its precursor, explains its chemical reactivity, and discusses its applications. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Introduction: Significance of the N-Methylated Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1] The strategic functionalization of the indole nucleus allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The introduction of a methyl group at the N-1 position, as seen in this compound, is a critical modification that serves multiple purposes. It removes the hydrogen bond-donating N-H group, which can significantly alter a compound's solubility, lipophilicity, metabolic stability, and receptor-binding interactions. This guide focuses specifically on the ethyl ester derivative at the 2-position, a common handle for further synthetic transformations.

Molecular Structure

This compound possesses a planar indole core with an N-methyl group and an ethyl ester at the C2 position. This substitution pattern influences the electron density of the aromatic system and the steric accessibility of different positions for further reactions.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The following tables summarize the known and predicted properties of this compound.

Table 1: General and Structural Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 18450-24-3 | Vendor Data |

| Molecular Formula | C₁₂H₁₃NO₂ | [2] |

| Molecular Weight | 203.24 g/mol | [2] |

| IUPAC Name | this compound | - |

Table 2: Physical and Solubility Properties

| Property | Value / Description | Rationale / Comments |

|---|---|---|

| Physical State | Expected to be a solid at room temperature. | The unmethylated precursor is a solid.[3] |

| Melting Point | Data not available in cited literature. | The parent compound, ethyl 1H-indole-2-carboxylate, melts at 122-125 °C.[3] The N-benzylated analog melts at a lower 52-53 °C, suggesting N-alkylation may reduce the melting point by disrupting crystal packing.[1] |

| Boiling Point | Data not available in cited literature. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., Ethanol, Acetone, DMF, Ethyl Acetate). Poorly soluble in water. | Inferred from synthetic procedures which utilize these solvents.[1][2] N-methylation removes a hydrogen bond donor, which can decrease aqueous solubility. |

| logP (Octanol/Water) | Predicted to be higher than the parent compound. | The addition of a methyl group generally increases lipophilicity. The parent compound's XLogP3 is 3.2.[4] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While a published, fully assigned spectrum for this specific molecule is not available, its characteristic spectral features can be reliably predicted based on extensive data from closely related analogs.[1][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Multiplicity | Approx. δ (ppm) | Key Features & Rationale |

|---|---|---|---|

| N-CH₃ | Singlet (s) | 4.05 - 4.15 | Diagnostic singlet for the N-methyl group. Deshielded by the nitrogen and aromatic system. |

| Ester -OCH₂- | Quartet (q) | 4.30 - 4.40 | Characteristic quartet due to coupling with the adjacent methyl group. |

| Aromatic H-7 | Doublet (d) | 7.60 - 7.70 | Typically the most downfield aromatic proton, adjacent to the nitrogen. |

| Aromatic H-4, H-5, H-6 | Multiplets (m) | 7.10 - 7.40 | Complex overlapping signals in the aromatic region. |

| Aromatic H-3 | Singlet (s) | 7.05 - 7.15 | A key singlet for the proton at the 3-position. |

| Ester -CH₃ | Triplet (t) | 1.35 - 1.45 | Characteristic triplet from the terminal methyl of the ethyl group. |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Approx. δ (ppm) | Rationale |

|---|---|---|

| Ester C=O | 161 - 163 | Typical chemical shift for an ester carbonyl carbon. |

| Indole C-7a | ~138 | Quaternary carbon at the fusion of the two rings. |

| Indole C-2 | ~130 | Quaternary carbon bearing the ester substituent. |

| Indole C-3a | ~127 | Quaternary carbon at the fusion of the two rings. |

| Indole C-5, C-6 | 122 - 125 | Aromatic methine carbons. |

| Indole C-4 | ~121 | Aromatic methine carbon. |

| Indole C-7 | ~110 | Aromatic methine carbon, shifted upfield due to proximity to nitrogen. |

| Indole C-3 | ~106 | Aromatic methine carbon, shifted upfield. |

| Ester -OCH₂- | ~61 | Methylene carbon of the ethyl ester. |

| N-CH₃ | 31 - 33 | N-methyl carbon, characteristic shift. |

| Ester -CH₃ | ~14 | Terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1710 | C=O Stretch | Ester |

| 1610, 1460 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Ester |

| ~1370 | C-N Stretch | Aryl Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely produce the following key fragments.

-

Molecular Ion (M⁺˙): m/z = 203. The most intense peak corresponding to the intact molecule.

-

[M - OCH₂CH₃]⁺: m/z = 158. Loss of the ethoxy radical from the ester group.

-

[M - COOCH₂CH₃]⁺: m/z = 130. Loss of the entire ethyl carboxylate radical.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent, such as acetone or DMF (approx. 0.1 M concentration). Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq) or aqueous potassium hydroxide (KOH).

-

Causality Note: The base is essential to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which readily attacks the methylating agent. Acetone and DMF are effective solvents as they solubilize the reactants without participating in the reaction.

-

-

Methylation: Add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the stirred suspension at room temperature.

-

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (which has a different Rf value) and the appearance of the N-methylated product. A successful reaction is indicated by the disappearance of the starting spot.

-

-

Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours until TLC analysis indicates full conversion.

-

Workup: After cooling to room temperature, filter off the inorganic salts (the base). Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate for constructing more complex molecules.

-

Scaffold for Bioactive Compounds: The ester functionality can be readily converted into amides, hydrazides, or alcohols, providing access to a wide range of derivatives for biological screening. [7]* Lead Optimization: In drug discovery programs, it serves as a starting point for synthesizing libraries of related compounds to explore structure-activity relationships (SAR). The N-methyl group provides a fixed substitution pattern, allowing researchers to systematically probe other positions on the indole ring. [2]* Precursor to Carboxylic Acid: The ethyl ester can be easily hydrolyzed under basic conditions to yield 1-methyl-1H-indole-2-carboxylic acid, another important building block for amide coupling reactions.

Conclusion

This compound is a foundational building block in synthetic organic and medicinal chemistry. Its physicochemical profile is characterized by moderate lipophilicity, solubility in common organic solvents, and distinct spectroscopic signatures that facilitate its identification. The well-established protocols for its synthesis and its versatile reactivity make it an indispensable tool for researchers aiming to develop novel indole-based compounds for a variety of scientific applications, particularly in the pursuit of new therapeutic agents.

References

- Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2022).

- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72. [Link]

- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

- Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 43. [Link]

- MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Gu, L., & Li, X. (2011). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.

- SpectraBase. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. SpectraBase Website.

- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Indian Academy of Sciences.

- Royal Society of Chemistry. (n.d.). Supporting information. RSC Publishing.

- Jiang, Y., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Publishing.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek.

- National Center for Biotechnology Information. (n.d.). Methyl 1H-indole-2-carboxylate. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database.

- ChemSynthesis. (n.d.). ethyl 1-methyl-2-indolinecarboxylate. ChemSynthesis Database.

- Schoknecht, M., & Hülsmann, J. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436–7441. [Link]

Sources

A Comprehensive Guide to the Structural Analysis of Ethyl 1-methyl-1H-indole-2-carboxylate

This in-depth technical guide provides a multi-faceted approach to the structural analysis of ethyl 1-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the application of various analytical techniques. We will explore the synthesis, spectroscopic characterization, and solid-state structure of this indole derivative, emphasizing a self-validating system of protocols for unambiguous structural elucidation.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern on the indole core, such as the N-methylation and the C2-esterification in this compound, can significantly modulate its biological activity and physicochemical properties. A thorough structural analysis is therefore paramount for understanding its structure-activity relationship (SAR) and for quality control in synthetic processes.

Part 1: Synthesis via Fischer Indole Synthesis

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[3][4][5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4][5][6]

Reaction Scheme:

The synthesis of this compound can be envisioned through the reaction of N-methyl-N-phenylhydrazine with ethyl pyruvate in the presence of an acid catalyst.

Caption: Fischer Indole Synthesis of the target molecule.

Experimental Protocol:

-

Hydrazone Formation: To a solution of N-methyl-N-phenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl pyruvate. The mixture is stirred at room temperature to facilitate the condensation reaction and formation of the corresponding hydrazone.

-

Cyclization: The crude hydrazone is then subjected to acid-catalyzed cyclization. A strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is added cautiously to the reaction mixture.

-

Heating: The mixture is heated to promote the[5][5]-sigmatropic rearrangement and subsequent cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Part 2: Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (based on analogous compounds):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-4 |

| ~7.3-7.1 | m | 3H | H-5, H-6, H-7 |

| ~7.0 | s | 1H | H-3 |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~4.0 | s | 3H | N-CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

The expected chemical shifts are estimations based on data for similar indole derivatives.[8][9]

Causality behind Experimental Choices:

-

Solvent: A deuterated solvent that dissolves the sample is chosen, typically CDCl₃ or DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments.

Expected ¹³C NMR Data (based on analogous compounds):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~138 | C-7a |

| ~128 | C-2 |

| ~127 | C-3a |

| ~125 | C-6 |

| ~122 | C-4 |

| ~120 | C-5 |

| ~110 | C-7 |

| ~105 | C-3 |

| ~61 | -OCH₂CH₃ |

| ~31 | N-CH₃ |

| ~14 | -OCH₂CH₃ |

These are predicted values based on known data for similar indole esters.[8][10]

Advanced NMR Techniques:

For complete and unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

Sources

- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. testbook.com [testbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

biological activity of ethyl 1-methyl-1H-indole-2-carboxylate.

An In-depth Technical Guide to the Biological Activity of Ethyl 1-Methyl-1H-indole-2-carboxylate

Foreword: The Enduring Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its presence in essential natural products, such as the amino acid tryptophan, and potent pharmaceuticals underscores its versatile and profound biological significance. Within this vast chemical family, this compound has emerged as a focal point of research, serving as both a key synthetic intermediate and a molecule with intrinsic and diverse biological activities. This guide provides a comprehensive exploration of its known bioactivities, grounded in mechanistic insights and validated experimental approaches, to empower researchers and drug development professionals in their quest for novel therapeutics.

Synthesis and Characterization: Building the Core Moiety

The foundation of any biological investigation is the unambiguous synthesis and characterization of the compound of interest. This compound is typically prepared from its precursor, ethyl 1H-indole-2-carboxylate. The critical step is the selective N-alkylation of the indole nitrogen.

Synthetic Workflow: N-Methylation

A common and effective method involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with a methylating agent. The choice of base and solvent is critical to avoid competing reactions like hydrolysis of the ester group.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetone in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents) to the solution. Stir the suspension at room temperature for 30-60 minutes. The use of a stronger base like sodium hydride (NaH) is also possible but requires more stringent anhydrous conditions.

-

Alkylation: Introduce the methylating agent, typically dimethyl sulfate or methyl iodide (1.1 equivalents), dropwise to the stirred suspension.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[1]

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for N-methylation of ethyl indole-2-carboxylate.

Anticancer Activity: Targeting Cell Viability and Proliferation

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents.[2][3] Research indicates that this compound and related structures can influence key biochemical pathways that regulate cell survival and division.[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism reported for this class of compounds is the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[4] Studies on various indole derivatives have shown they can trigger apoptosis in diverse cancer cell lines.[5] More specific investigations have identified that certain indole-2-carboxylic acid derivatives can target proteins like the 14-3-3η protein, which is involved in cell cycle regulation and signal transduction, leading to G1-S phase cell cycle arrest in liver cancer cells.[6]

Caption: Proposed anticancer mechanism of action for indole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

The cytotoxic potential of indole-2-carboxylate derivatives is often quantified by their IC₅₀ values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-2-carboxamide Derivative (6i) | MCF-7 (Breast) | 6.10 ± 0.4 | [7] |

| Indole-2-carboxamide Derivative (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | [7] |

| 1H-indole-2-carboxylic acid Derivative (C11) | Bel-7402 (Liver) | Potent Inhibition | [6] |

| 1H-indole-2-carboxylic acid Derivative (C11) | SMMC-7721 (Liver) | Potent Inhibition | [6] |

| Benzyl Hydrazine-Indole Hybrid (4e) | MCF-7, A549, HCT | ~2 | [5] |

Note: Data often pertains to derivatives, highlighting the potential of the core scaffold.

Antiviral Activity: A Focus on HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives has been their activity as HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9] This enzyme is critical for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.

Mechanism of Action: Metal Chelation in the Active Site

The catalytic core of HIV-1 integrase contains two essential Mg²⁺ ions. INSTIs, including those based on the indole-2-carboxylic acid scaffold, function by chelating these metal ions.[8] This interaction, often involving the carboxyl group at the C2 position and the indole core, disrupts the enzyme's ability to bind and process the viral DNA, effectively halting the integration step of the viral life cycle.[8][10] Structural optimizations, such as adding halogenated benzene rings, can further enhance binding through π-π stacking interactions with viral DNA bases.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

The Enigmatic Core: A Technical Guide to the Mechanistic Landscape of Ethyl 1-Methyl-1H-indole-2-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Scaffold

In the vast and intricate world of medicinal chemistry, the indole nucleus stands as a privileged scaffold, a foundational element in a multitude of biologically active compounds. Within this family, ethyl 1-methyl-1H-indole-2-carboxylate emerges not with a singular, defined mechanism of action, but as a versatile and enigmatic core. Its significance lies not in a direct, potent interaction with a specific biological target, but in its role as a crucial starting material and molecular framework for a diverse array of more complex and pharmacologically active agents.[1] This guide delves into the known chemical properties and synthetic utility of this compound, and explores the mechanistic pathways of its derivatives, thereby illuminating the therapeutic potential unlocked from this unassuming core.

I. Physicochemical Properties and Synthetic Versatility

This compound is an indole derivative characterized by a methyl group at the 1-position (the indole nitrogen) and an ethyl ester at the 2-position.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and make it a valuable intermediate in organic synthesis.[1] The presence of the N-methyl group, for instance, prevents the formation of N-H hydrogen bonds, which can be a key interaction in the binding of related indole compounds to biological targets.[2][3]

The primary utility of this compound in a research and drug development context is as a foundational building block.[1] Its structure allows for a variety of chemical modifications, including:

-

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of carboxamides.[4]

-

Reduction of the ester to an alcohol, providing another functional group for further derivatization.[1]

-

Electrophilic substitution on the indole ring, allowing for the introduction of additional functionalities that can modulate biological activity.[1]

This synthetic tractability is a cornerstone of its importance in medicinal chemistry.

II. The Mechanistic Potential: A Survey of Derivative Activities

While this compound itself has not been extensively profiled for a specific mechanism of action, the vast body of research on its derivatives provides a roadmap to its potential therapeutic applications. The indole-2-carboxylate and indole-2-carboxamide scaffolds are implicated in a wide range of biological activities, targeting various enzymes, receptors, and cellular pathways.

A. Enzyme Inhibition: A Prominent Theme

A significant number of indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against a variety of enzymes. This suggests that the core scaffold is adept at fitting into the active sites of these proteins and establishing key binding interactions.

-

Protein Kinase Inhibition: Derivatives of indole-2-carboxylates have been identified as potential cellular kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar indole ring can mimic the purine core of ATP, the natural substrate for kinases, leading to competitive inhibition.

-

Indoleamine 2,3-dioxygenase (IDO) Inhibition: The unmethylated analogue, ethyl 1H-indole-2-carboxylate, is a reactant for the preparation of IDO inhibitors. IDO is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy due to its role in suppressing the anti-tumor immune response.

-

HIV-1 Integrase Inhibition: Recent studies have explored indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[5] These compounds are designed to chelate the metal ions in the active site of the enzyme, thereby blocking its function.

-

Other Enzymatic Targets: The versatility of the indole-2-carboxylate scaffold is further highlighted by its derivatives' ability to inhibit a range of other enzymes, including p38 MAP kinase, acetolactate synthase, and 5-Lipoxygenase (5-LOX).[6]

B. Receptor Modulation: Interacting with the Cell Surface

Derivatives of the indole-2-carboxylate core have also been shown to interact with various cell surface receptors, acting as either antagonists or allosteric modulators.

-

Cannabinoid Receptor 1 (CB1) Antagonism: Ethyl 1H-indole-2-carboxylate is a known precursor for the synthesis of CB1 receptor antagonists. The CB1 receptor is a G protein-coupled receptor (GPCR) that is a key component of the endocannabinoid system and is involved in a wide range of physiological processes.

-

CRTH2 Receptor Antagonism: The same precursor can be used to synthesize antagonists of the CRTH2 receptor, another GPCR that is a promising target for the treatment of allergic and inflammatory diseases.

-

Allosteric Modulation of CB1 Receptors: More complex indole-2-carboxamide derivatives have been developed as allosteric modulators of the CB1 receptor, offering a more nuanced approach to targeting this receptor compared to direct agonists or antagonists.[7]

C. Antiproliferative and Antimicrobial Activity

The indole-2-carboxylate scaffold has also been a fruitful starting point for the development of agents with antiproliferative and antimicrobial properties.

-

Antiproliferative Agents: Derivatives have shown activity against various cancer cell lines, including human leukemia K562 cells. The mechanisms underlying this activity are likely diverse and may involve the inhibition of kinases or other key proteins involved in cell growth and proliferation.

-

Anti-Trypanosoma cruzi Activity: A series of substituted indoles, including indole-2-carboxamides, were identified through phenotypic screening to have activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[8] While the initial hypothesis of CYP51 inhibition was deprioritized, this highlights the potential of this scaffold in targeting infectious agents.[9]

-

Antifungal and Anti-inflammatory Properties: The broader class of indole-2-carboxylate derivatives has also been associated with antifungal and anti-inflammatory activities, further underscoring the wide therapeutic potential of this chemical class.[2][3]

III. Experimental Protocols: A Framework for Investigation

To elucidate the mechanism of action of novel derivatives of this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a foundational framework for such an investigation.

A. Synthesis of an Indole-2-Carboxamide Library

This protocol outlines the general steps for converting this compound into a library of diverse carboxamides, which can then be screened for biological activity.

Step 1: Hydrolysis of the Ethyl Ester

-

Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 1-methyl-1H-indole-2-carboxylic acid.

-

Filter, wash with water, and dry the solid product.

Step 2: Amide Coupling

-

Suspend the 1-methyl-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired primary or secondary amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting amide by column chromatography or recrystallization.

Diagram 1: General Workflow for the Synthesis of an Indole-2-Carboxamide Library

Caption: Synthetic workflow for generating a diverse library of indole-2-carboxamides.

B. In Vitro Mechanistic Assays

Once a library of compounds has been synthesized, a tiered approach to in vitro screening can be employed to identify promising candidates and elucidate their mechanism of action.

1. Primary Phenotypic Screening:

-

Objective: To identify compounds with a desired biological effect (e.g., antiproliferative, antimicrobial).

-

Method: Utilize cell-based assays such as MTT or resazurin assays to assess cell viability in the presence of the test compounds.

2. Target-Based Enzymatic Assays:

-

Objective: To determine if the compounds inhibit specific enzymes of interest (e.g., kinases, IDO).

-

Method: Employ in vitro enzyme activity assays using purified enzymes and chromogenic, fluorogenic, or luminescent substrates.

3. Receptor Binding Assays:

-

Objective: To assess the affinity of the compounds for specific receptors (e.g., CB1, CRTH2).

-

Method: Perform radioligand binding assays using cell membranes expressing the receptor of interest and a radiolabeled ligand.

Diagram 2: Tiered Screening Approach for Mechanistic Elucidation

Caption: A hierarchical screening cascade to identify and characterize bioactive compounds.

IV. Concluding Remarks

This compound represents a fascinating case study in medicinal chemistry. While it may not possess a potent, standalone biological activity, its true value is realized in its capacity as a versatile synthetic intermediate. The diverse and potent pharmacological activities of its derivatives, ranging from enzyme inhibition to receptor modulation, underscore the immense potential held within the indole-2-carboxylate core. For researchers and drug development professionals, this compound is not just a chemical reagent, but a key that can unlock a multitude of therapeutic possibilities. The continued exploration of its synthetic transformations and the biological evaluation of its progeny will undoubtedly lead to the discovery of novel and impactful medicines.

V. References

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

-

Arote, R. B., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5733. [Link]

-

Kulkarni, P. M., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Omega, 3(11), 15996-16008. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 734-746. [Link]

-

Al-Sanea, M. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8941. [Link]

-

de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(11), 7823-7843. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

-

Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Kulkarni, P. M., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. Bioorganic & Medicinal Chemistry, 48, 116407. [Link]

-

de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

-

PubChem. Ethyl indole-2-carboxylate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. Methyl 1-ethylindole-3-carboxylate () for sale [vulcanchem.com]

- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

spectral data for ethyl 1-methyl-1H-indole-2-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Ethyl 1-methyl-1H-indole-2-carboxylate

This guide provides a detailed exploration of the spectral data for this compound, a key intermediate in synthetic organic and medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document synthesizes predictive analysis with established spectroscopic principles and comparative data from closely related analogs to offer a robust characterization of the title compound.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the vast family of indole derivatives, which are of immense interest due to their presence in numerous natural products and pharmacologically active compounds.[1] The precise characterization of this molecule is the foundation for its reliable use in further synthetic transformations and biological assays. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure and connectivity.

The methylation of the indole nitrogen at position 1 and the presence of an ethyl ester at position 2 introduce specific features in the spectra that differentiate this compound from its precursors, such as ethyl 1H-indole-2-carboxylate. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants provides unambiguous evidence of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example):

-

Spectrometer: Bruker Avance 400 MHz (or equivalent).

-

¹H NMR: 32 scans, relaxation delay of 1.0 s.

-

¹³C NMR: 1024 scans, relaxation delay of 2.0 s.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

The following diagram illustrates the workflow for NMR analysis:

Caption: NMR analysis workflow from sample preparation to structure elucidation.

¹H NMR Spectrum: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the N-methyl group, the ethyl ester, and the protons on the indole core. A key differentiating feature from its unmethylated precursor is the absence of the broad N-H signal, typically found downfield (> 8 ppm), and the appearance of a sharp singlet for the N-CH₃ group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-4 |

| ~7.40 | d | 1H | H-7 |

| ~7.35 | t | 1H | H-6 |

| ~7.15 | t | 1H | H-5 |

| ~7.10 | s | 1H | H-3 |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~4.10 | s | 3H | N-CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Rationale for Predictions:

-

Aromatic Protons (H-4, H-5, H-6, H-7): The chemical shifts of these protons are expected in the aromatic region (7.0-8.0 ppm). The electron-withdrawing ester group at C-2 deshields the adjacent protons, particularly H-3 and to a lesser extent, the protons on the benzene ring.

-

H-3 Proton: This proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is influenced by the ester at C-2 and the N-methyl group.

-

N-Methyl Protons: The methylation of the indole nitrogen results in a characteristic singlet around 4.10 ppm.

-

Ethyl Ester Protons: The methylene (-OCH₂) protons appear as a quartet due to coupling with the methyl (-CH₃) protons, which in turn appear as a triplet. This ethyl group signature is a key identifier.

¹³C NMR Spectrum: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The predicted chemical shifts are based on data from similar indole structures.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (Ester) |

| ~139.0 | C-7a |

| ~128.0 | C-2 |

| ~127.5 | C-3a |

| ~125.0 | C-6 |

| ~122.5 | C-4 |

| ~121.0 | C-5 |

| ~110.0 | C-7 |

| ~105.0 | C-3 |

| ~61.0 | -OCH₂CH₃ |

| ~32.0 | N-CH₃ |

| ~14.5 | -OCH₂CH₃ |

Rationale for Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 162.0 ppm.

-

Indole Ring Carbons: The chemical shifts of the indole carbons are well-established. C-2 and C-7a are typically found further downfield.

-

N-Methyl Carbon: The N-methyl carbon will appear as a distinct signal in the aliphatic region, around 32.0 ppm.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂) is expected around 61.0 ppm, while the methyl carbon (-CH₃) will be the most upfield signal at approximately 14.5 ppm.

The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.

Caption: Structure of this compound. (Note: A placeholder image is used here. In a real scenario, an image of the chemical structure with numbered atoms would be embedded).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be characterized by the strong absorption of the ester carbonyl group and the absence of an N-H stretching band.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (N-CH₃, Ethyl) |

| ~1710 | C=O stretch | Ester |

| ~1600, ~1470 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Ester |

| ~1150 | C-N stretch | Indole |

Rationale for Predictions:

-

C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ is the most characteristic signal for the ester carbonyl group.

-

Absence of N-H Stretch: Unlike ethyl 1H-indole-2-carboxylate, which would show a distinct N-H stretch around 3300 cm⁻¹, this peak will be absent in the N-methylated compound. This is a key confirmation of successful N-methylation.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear below 3000 cm⁻¹.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-O and C-N stretches, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Method (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Bombard the gaseous molecules with a high-energy electron beam.

Instrument Parameters (Example):

-

Spectrometer: Agilent GC-MS system (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound (C₁₂H₁₃NO₂) is 203.24 g/mol .

| Predicted m/z | Assignment |

| 203 | [M]⁺˙ (Molecular Ion) |

| 174 | [M - C₂H₅]⁺ |

| 158 | [M - OCH₂CH₃]⁺ |

| 130 | [M - CO₂CH₂CH₃]⁺ |

Rationale for Predictions:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) at m/z 203 will confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation is expected to be driven by the ester group.

-

Loss of an ethyl radical (•C₂H₅): This would result in a fragment at m/z 174.

-

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation pathway for ethyl esters, leading to a prominent peak at m/z 158.

-

Loss of the entire carbethoxy group (•CO₂CH₂CH₃): This would result in the 1-methyl-1H-indolyl cation at m/z 130.

-

The following diagram illustrates the predicted fragmentation pathway:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis presented in this guide, based on predictive methods and comparison with known analogs, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed and reliable spectroscopic fingerprint for this important synthetic intermediate. Researchers can use this guide as a reference for confirming the successful synthesis and purity of the compound, ensuring the integrity of their subsequent research and development activities.

References

- Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2021).

- Maggi-Dore, R., et al. (2013). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. The Journal of Organic Chemistry, 78(15), 7753-7757. [Link]

- NIST Chemistry WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

- SpectraBase. (n.d.).

Sources

Indole-2-Carboxylate Derivatives: A Technical Guide to Therapeutic Innovation

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Among its many variations, the indole-2-carboxylate and its derivatives have emerged as a particularly versatile class of compounds, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the core therapeutic applications of these derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, present key experimental data and protocols, and visualize the complex biological pathways these molecules modulate, offering a comprehensive resource for advancing drug discovery efforts in this promising chemical space.

The Indole-2-Carboxylate Scaffold: A Privileged Foundation

The indole ring system, an bicyclic aromatic structure composed of a fused benzene and pyrrole ring, is a recurring motif in both natural products and synthetic pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and relatively rigid structure allow it to participate in various non-covalent interactions with biological macromolecules. The addition of a carboxylate group at the C-2 position introduces a critical anchor point for molecular interactions, often serving as a metal-chelating group or a hydrogen bond acceptor, which is fundamental to many of the biological activities discussed herein. This guide will delve into the specific applications where this scaffold has shown significant promise, including oncology, virology, inflammation, and neuroprotection.

Anticancer Applications: Multi-Targeted Inhibition Strategies

Indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity against a range of human cancers through diverse mechanisms of action. This versatility makes them attractive candidates for developing novel chemotherapeutics, including those that can overcome drug resistance.

Mechanism of Action: From Kinase Inhibition to Immune Modulation

The anticancer effects of these derivatives are not monolithic; they engage multiple critical pathways involved in tumor growth, survival, and immune evasion.

-

Kinase Inhibition: A primary strategy involves the inhibition of protein kinases that are often dysregulated in cancer. Derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAFV600E, and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. By blocking these enzymes, the compounds can halt aberrant cell signaling that drives proliferation and angiogenesis.

-

Immune Checkpoint Modulation: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism that promote immune tolerance in the tumor microenvironment. Specific indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, representing a promising strategy for cancer immunotherapy[4].

-

Targeting Protein-Protein Interactions: The 14-3-3 protein family plays a crucial role in regulating cell cycle and apoptosis. Novel 1H-indole-2-carboxylic acid derivatives have been synthesized to target the 14-3-3η isoform, showing significant inhibitory activity against liver cancer cell lines, including chemotherapy-resistant variants[5][6].

Data Summary: Antiproliferative Activity

The following table summarizes the in vitro efficacy of representative indole-2-carboxylate derivatives against various human cancer cell lines.

| Compound ID | Target(s) | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Compound C11 | 14-3-3η | Bel-7402/5-Fu (Resistant Liver) | IC₅₀: 4.55 µM | [5][6] |

| Compound 9o-1 | IDO1 / TDO | - | IDO1 IC₅₀: 1.17 µM; TDO IC₅₀: 1.55 µM | [4] |

| Compound Va | EGFR / BRAFV600E | General Panel | GI₅₀: 26 nM | [1] |

| Compound 5e | EGFR / CDK2 | MCF-7 (Breast) | GI₅₀: 0.95 µM | [3] |

| Compound 6i | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 (Breast) | IC₅₀: 6.10 µM | [2] |

| Compound 9a | Not Specified | BT12 (Pediatric Brain Tumor) | IC₅₀: 0.89 µM | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a standard method for assessing the inhibitory activity of a test compound against a specific protein kinase.

Objective: To determine the IC₅₀ value of an indole-2-carboxylate derivative against EGFR.

Materials:

-

Recombinant human EGFR enzyme.

-

Kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).

-

Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent ATP analog.

-

Test compound dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well filter plates or ELISA plates.

-

Scintillation counter or fluorescence plate reader.

Methodology:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO, then dilute further in assay buffer to the final desired concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the kinase substrate, the test compound dilution (or DMSO for control), and the EGFR enzyme.

-

Initiation: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Detection:

-

For radiolabeled assays, spot the reaction mixture onto phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, measure the signal according to the specific kit instructions.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Causality: The choice of a specific kinase and substrate is dictated by the therapeutic hypothesis. Using a cell-free recombinant enzyme assay isolates the compound's direct effect on the target, removing confounding factors from a cellular environment. This provides a clean, quantitative measure of potency (IC₅₀), which is essential for structure-activity relationship (SAR) studies.

Visualization: EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling cascade by an indole-2-carboxylate derivative.

Antiviral Applications: Potent HIV-1 Integrase Inhibition

A significant breakthrough for indole-2-carboxylate derivatives has been their development as highly effective HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9][10][11] Integrase is a critical enzyme for the replication of HIV, making it an attractive antiviral target.

Mechanism of Action: Metal Chelation at the Active Site

HIV-1 integrase requires two magnesium ions (Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome. The mechanism of action for indole-2-carboxylate-based INSTIs relies on two key interactions:

-

Metal Chelation: The indole nitrogen and the C-2 carboxylate group form a pharmacophore that chelates the two Mg²⁺ ions within the integrase active site. This coordination displaces the viral DNA and blocks the strand transfer reaction[8][9][11][12].

-

π-π Stacking: Modifications, such as a halogenated benzene ring at the C-6 position, can introduce favorable π-π stacking interactions with viral DNA bases (like dC20), further anchoring the inhibitor in the active site and enhancing potency[8][9].

Data Summary: HIV-1 Integrase Inhibitory Activity

| Compound ID | Modifications | Integrase Inhibition (IC₅₀) | Reference |

| Compound 1 | Parent Scaffold | 32.37 µM | [9] |

| Compound 17a | C6-halogenated benzene ring | 3.11 µM | [8][9] |

| Compound 20a | C3 long branch, C6 modification | 0.13 µM | [10][11] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

Objective: To measure the ability of a test compound to inhibit the strand transfer step of HIV-1 DNA integration in vitro.

Materials:

-

Recombinant HIV-1 integrase enzyme.

-

Oligonucleotide mimicking the processed viral DNA 3'-end (vDNA).

-

Oligonucleotide mimicking the target host DNA (tDNA), often labeled with a reporter (e.g., biotin).

-

Assay buffer containing MnCl₂ or MgCl₂ and DTT.

-

Streptavidin-coated high-binding capacity plates.

-

Europium-labeled anti-dsDNA antibody or similar detection reagent.

-

Test compound dissolved in DMSO.

Methodology:

-

Plate Coating: Pre-coat a 96-well plate with streptavidin.

-

Target DNA Binding: Add the biotin-labeled tDNA to the wells and incubate to allow binding to the streptavidin. Wash away unbound tDNA.

-

Reaction Mixture: In a separate plate, prepare the reaction mixture containing assay buffer, vDNA, HIV-1 integrase, and the test compound at various concentrations.

-

Incubation: Incubate the mixture to allow the formation of the integrase-vDNA complex.

-

Strand Transfer Reaction: Transfer the integrase-vDNA-inhibitor mixture to the tDNA-coated plate. Incubate to allow the strand transfer reaction to occur.

-

Detection: Wash the plate to remove unreacted components. Add the Europium-labeled antibody that recognizes the integrated DNA product. After incubation and washing, add an enhancement solution.

-

Data Acquisition: Read the time-resolved fluorescence on a suitable plate reader.

-

Analysis: Calculate the percent inhibition based on controls and determine the IC₅₀ value by nonlinear regression.

Self-Validation: This assay is a self-validating system because the signal is directly proportional to the specific enzymatic event—the covalent joining of vDNA to tDNA. Controls lacking the enzyme or vDNA ensure that the signal is not an artifact. This direct measurement of the catalytic step provides high confidence in the inhibitory activity.

Visualization: Mechanism of HIV-1 Integrase Inhibition

Caption: Indole-2-carboxylate INSTI chelating Mg²⁺ ions to block HIV DNA integration.

Anti-inflammatory and Neuroprotective Applications

The indole-2-carboxylate scaffold is also effective in modulating pathways related to inflammation and neuronal function, suggesting its utility in treating a range of chronic and acute diseases.

Anti-inflammatory Mechanisms

Studies have shown that indole-2-carboxamide derivatives can effectively suppress inflammatory responses. In models of sepsis, they inhibit the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages[13]. Furthermore, in the context of diabetic kidney disease, an indole-2-carboxamide derivative named LG4 was shown to provide renal protection by inhibiting MAPK-mediated inflammatory pathways[14].

Neuroprotective Mechanisms

The therapeutic potential in the central nervous system is particularly intriguing. Certain indole-2-carboxylate derivatives act as antagonists at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor[15]. Overactivation of the NMDA receptor is a key driver of excitotoxicity and neuronal death following ischemic events like stroke. By competitively blocking the glycine co-agonist site, these compounds can reduce excessive calcium influx and protect neurons from ischemic damage. This has been demonstrated in vivo in models of transient bilateral carotid artery occlusion[15]. Additionally, other derivatives have been found to stimulate the proliferation of neural stem cells, opening avenues for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease[16].

Experimental Workflow: Neuroprotection in a Gerbil Model of Ischemia

Objective: To evaluate the in vivo neuroprotective efficacy of an NMDA glycine-site antagonist following a global cerebral ischemic insult.

Methodology:

-

Animal Model: Use adult Mongolian gerbils, which have an incomplete circle of Willis, making them highly susceptible to cerebral ischemia from carotid artery occlusion.

-

Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) at a predetermined time before the ischemic insult. A vehicle control group receives only the vehicle.

-

Ischemic Insult: Anesthetize the animals and expose the common carotid arteries. Induce transient global ischemia by occluding both arteries with aneurysm clips for a set duration (e.g., 5 minutes).

-

Reperfusion: Remove the clips to allow blood flow to resume (reperfusion) and suture the incision.

-

Recovery and Observation: Allow the animals to recover for several days (e.g., 4-7 days).

-

Histological Analysis: Euthanize the animals and perfuse the brains with a fixative (e.g., formalin). Process the brains for histology, focusing on the hippocampus, particularly the CA1 region, which is highly vulnerable to ischemic damage.

-

Quantification of Neuronal Damage: Stain brain sections (e.g., with cresyl violet) and count the number of viable neurons in the CA1 region. Compare the neuronal survival in the drug-treated group to the vehicle-treated group.

Rationale: This in vivo model provides a stringent test of a compound's neuroprotective potential. It mimics the pathology of ischemic stroke and allows for a clear, quantifiable outcome (neuronal survival). Demonstrating efficacy in this model is a critical step in validating a compound as a potential therapeutic for ischemic brain injury.

Visualization: NMDA Receptor Antagonism

Caption: Indole-2-carboxylate derivative competitively antagonizing the glycine co-agonist site of the NMDA receptor.

Conclusion and Future Directions

The indole-2-carboxylate scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics. Its demonstrated efficacy across oncology, virology, and neurology underscores its privileged nature. The ability of medicinal chemists to fine-tune the scaffold—adding substituents to enhance potency, alter selectivity, or improve pharmacokinetic properties—ensures its continued relevance.

Future research will likely focus on developing multi-target agents that can address complex diseases with a single molecule, such as dual kinase and immune checkpoint inhibitors. Furthermore, optimizing drug-like properties to ensure oral bioavailability and CNS penetration for neuroprotective applications remains a key challenge. The continued exploration of this versatile chemical space holds immense promise for addressing some of today's most pressing medical needs.

References

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016). Journal of Medicinal Chemistry. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Medicinal Chemistry. [Link]

- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews. [Link]

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega. [Link]

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Pharmaceuticals. [Link]

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2023). Pharmaceuticals. [Link]

- An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. (2021).

- Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (1992). Molecular Pharmacology. [Link]

- Indole-2-carboxamide derivatives: A patent evaluation of WO2015036412A1. (2015).

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2024). International Journal of Environmental Sciences. [Link]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2023). Journal of Medicinal Chemistry. [Link]

- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul

- Indole derivatives as neuroprotectants. (2000). Ceska a Slovenska Farmacie. [Link]

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2014). Molecules. [Link]

- indole-2-carboxylic acid, 1477-50-5. (N.A.). The Good Scents Company. [Link]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]

- Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (2024). International Journal of Molecular Sciences. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Ethyl 1-methyl-1H-indole-2-carboxylate: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Guide for Researchers in Organic Synthesis and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural versatility have made it a focal point of synthetic efforts for decades. Within the vast family of indole derivatives, ethyl 1-methyl-1H-indole-2-carboxylate emerges as a particularly strategic building block. The presence of a methyl group on the indole nitrogen (N1) pre-empts N-H reactivity and potential side reactions, while the ethyl ester at the C2 position provides a robust and versatile handle for a wide array of chemical transformations. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, providing field-proven insights for its effective utilization in complex molecule synthesis.

Synthesis of the Core Scaffold

The preparation of this compound can be approached from two primary and reliable directions: the direct N-methylation of a pre-existing indole ester or the de novo construction of the methylated indole ring system via the classic Fischer indole synthesis.

Method A: N-Alkylation of Ethyl 1H-indole-2-carboxylate

The most straightforward approach involves the direct methylation of the commercially available ethyl 1H-indole-2-carboxylate. The indole N-H proton is acidic enough to be removed by a suitable base, generating an indolide anion that readily reacts with a methylating agent.